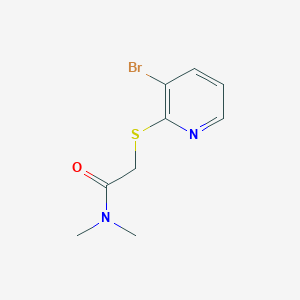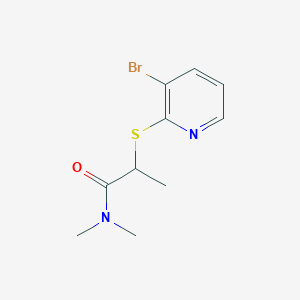
3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique molecular structure that makes it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which makes it a promising candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine in lab experiments is its potent antitumor activity. This makes it an attractive candidate for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine. One of the most promising directions is the development of new antitumor agents based on the structure of this compound. Another direction is the investigation of its anti-inflammatory activity and its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine involves the reaction between 2-(pyridin-2-ylmethylsulfanyl)pyridine and bromine. The reaction is carried out in the presence of a catalyst such as iron(III) bromide or copper(II) bromide. The product is then purified using column chromatography to obtain a pure compound. The yield of the synthesis varies depending on the reaction conditions used.
Applications De Recherche Scientifique
3-Bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro against various cancer cell lines. It is also being investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-bromo-2-(pyridin-2-ylmethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIJBAWAMGGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)